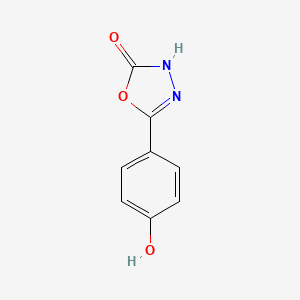

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Description

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVMOUMHFJLVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of 4-Hydroxyphenyl Oxadiazolone Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Synthesis of Current Research and Future Outlook

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide focuses specifically on a promising subclass: 4-hydroxyphenyl oxadiazolone derivatives. The strategic inclusion of the 4-hydroxyphenyl moiety imparts unique physicochemical properties that enhance biological interactions, making these compounds particularly compelling candidates for drug development.

This document provides a comprehensive analysis of the synthesis, multifaceted therapeutic applications, and mechanisms of action of these derivatives. It is designed to be a technical resource, offering field-proven insights and detailed methodologies to empower researchers in their pursuit of next-generation therapeutics. We will explore the causality behind experimental designs and delve into the data that positions these molecules as potent agents in oncology, infectious diseases, and beyond.

Part 1: The Architectural Blueprint: Synthesis of 4-Hydroxyphenyl Oxadiazolone Scaffolds

The therapeutic efficacy of any compound is fundamentally linked to its structure, which is established through chemical synthesis. The synthesis of 1,3,4-oxadiazole derivatives, a common and well-studied isomer, typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[3][4] The presence of the 4-hydroxyphenyl group necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.

A prevalent and versatile method begins with a 4-hydroxy-substituted aromatic acid or its corresponding hydrazide. The general workflow involves the conversion of a carboxylic acid to an acid hydrazide, which then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride or carbon disulfide, to form the 1,3,4-oxadiazole ring.[3][4][5]

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Exemplary Protocol: Synthesis of 2-Amino-5-(4-hydroxyphenyl)-1,3,4-oxadiazole

This protocol illustrates a common method for creating a foundational 4-hydroxyphenyl oxadiazolone derivative. The choice of cyanogen bromide as a cyclizing agent is effective for introducing an amino group at the 2-position, a common site for further derivatization.

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with 4-hydroxybenzoylhydrazide, which can be synthesized from 4-hydroxybenzoic acid.

-

Reaction Setup: Dissolve 4-hydroxybenzoylhydrazide (1 equivalent) in an appropriate solvent, such as aqueous potassium bicarbonate solution.

-

Cyclization: Add cyanogen bromide (1 equivalent) to the solution. The use of a base like potassium bicarbonate is crucial to neutralize the hydrobromic acid byproduct, which could otherwise interfere with the reaction.[3]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting hydrazide.

-

Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-(4-hydroxyphenyl)-1,3,4-oxadiazole.

Part 2: The Therapeutic Arena: Pharmacological Activities and Mechanisms

The 4-hydroxyphenyl oxadiazolone scaffold is a versatile pharmacophore, demonstrating a wide spectrum of biological activities. This versatility stems from the electronic properties of the oxadiazole ring and the hydrogen-bonding capability of the phenolic hydroxyl group, which facilitate interactions with various biological targets.[6]

Anticancer Potential: A Multi-pronged Assault

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[7][8] The 4-hydroxyphenyl moiety often enhances this activity.

Mechanism of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of kinases crucial for cancer cell signaling. Derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and histone deacetylases (HDACs).[9][10] For instance, certain 1,3,4-oxadiazole derivatives show potent HDAC6 inhibition with high selectivity over HDAC1.[11]

-

Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with these derivatives leads to an increase in apoptotic cell populations, activation of caspases (like caspase-3), and depolarization of the mitochondrial membrane, all hallmarks of the apoptotic cascade.[12][13]

-

Cell Cycle Arrest: These molecules can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, significant retention of cells in the G0/G1 phase has been observed following treatment.[13]

-

Telomerase Inhibition: Telomerase is an enzyme critical for maintaining telomere length and enabling the immortality of cancer cells. Certain pyridine 1,3,4-oxadiazole analogues have been identified as potent telomerase inhibitors.[9]

Caption: Anticancer mechanisms of 4-hydroxyphenyl oxadiazolone derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | PANC-1 (Pancreatic) | Strong Activity Reported | [12] |

| Naproxen-based 1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 2.13 | [6] |

| Naproxen-based 1,3,4-oxadiazole hybrid | HepG2 (Liver) | 1.63 | [6] |

| N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung) | <0.14 to 7.48 | [13] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | [7] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 (Liver) | 0.26 | [7] |

Antimicrobial Efficacy: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, demanding the development of new classes of antimicrobial agents.[14] Oxadiazole derivatives, particularly those with a 4-hydroxyphenyl substituent, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]

Spectrum of Activity:

-

Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16] The mechanism often involves the impairment of cell-wall biosynthesis.[17]

-

Antifungal: These compounds have shown efficacy against fungal strains such as Aspergillus niger and Candida albicans.[1][15]

-

Antitubercular: Notably, a derivative containing a 4-hydroxyphenyl substituent showed potent inhibitory activity against Mycobacterium tuberculosis H37Rv, including strains resistant to common antitubercular drugs.[14]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | E. coli | 25 | [15] |

| 3-methyl-5-(4-hydroxyphenyl)-1,2,4-oxadiazole | A. niger | 25 | [15] |

| 5-methyl-3-(4-hydroxyphenyl)-1,2,4-oxadiazole | S. aureus | 25 | [15] |

| 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | Strong Activity Reported | [14] |

Broad-Spectrum Enzyme Inhibition

Beyond dedicated anticancer and antimicrobial roles, these derivatives act as versatile enzyme inhibitors with therapeutic potential across multiple diseases.[12]

-

Glucosidase Inhibition: The ability to inhibit α-glucosidase suggests a potential application in managing type 2 diabetes by slowing carbohydrate digestion.[12]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in treating Alzheimer's disease. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of these enzymes.[18]

-

Tyrosinase Inhibition: By inhibiting tyrosinase, these compounds could be used in treatments for hyperpigmentation disorders.[12]

-

Carbonic Anhydrase Inhibition: Certain coumarin-oxadiazole hybrids have been found to be selective inhibitors of tumor-related carbonic anhydrase isoforms (hCA IX and XII), highlighting another facet of their anticancer potential.[3]

Antioxidant Activity

The 4-hydroxyphenyl moiety is a well-known antioxidant pharmacophore. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric reducing antioxidant capacity) tests have confirmed the significant antioxidant properties of these compounds.[6][12] This activity can be beneficial in diseases where oxidative stress plays a key pathological role.

Part 3: From Benchtop to Preclinical: In Vitro and In Vivo Validation

Validating the therapeutic potential of these compounds requires a robust pipeline of both in vitro and in vivo testing.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for potential anticancer agents.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxyphenyl oxadiazolone test compounds in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy: The Mouse Peritonitis and Neutropenic Thigh Models

To demonstrate that in vitro activity translates to a physiological setting, animal models are indispensable. For antibacterial evaluation, the mouse peritonitis or neutropenic thigh infection models are commonly used.[17][19]

In these models, mice are infected with a pathogenic bacterial strain (e.g., MRSA). They are then treated with the test compound, a vehicle control, or a standard antibiotic. The efficacy is measured by the reduction in bacterial load (colony-forming units, or CFUs) in the peritoneal fluid or thigh muscle after a set treatment period.[19] Studies have shown that oxadiazole derivatives can be effective in these models, sometimes demonstrating synergy when combined with existing antibiotics like β-lactams.[19][20]

Part 4: Future Directions and Concluding Remarks

The body of evidence strongly supports the therapeutic potential of 4-hydroxyphenyl oxadiazolone derivatives. Their synthetic accessibility and broad spectrum of pharmacological activities make them a highly attractive scaffold for medicinal chemists.

Key Strengths:

-

Multitargeting Capability: They can engage multiple targets, which is particularly advantageous in complex diseases like cancer.

-

Favorable Pharmacophore: The 4-hydroxyphenyl group consistently contributes to potent biological activity.

-

Versatility: The core scaffold can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Future Research Should Focus On:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the phenyl ring and the oxadiazole core to enhance target-specific activity and reduce off-target effects.

-

Pharmacokinetic Profiling: In-depth investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo applications.

-

Combination Therapies: Exploring the synergistic effects of these derivatives with established drugs to overcome resistance and improve therapeutic outcomes.[20]

-

Mechanism Deconvolution: Utilizing advanced molecular and cellular biology techniques to further elucidate the precise mechanisms of action for the most promising compounds.

References

-

Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Zhejiang University. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). ResearchGate. Available at: [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell-science. Available at: [Link]

-

Therapeutic potential of oxadiazole or furadiazole containing compounds. PMC. Available at: [Link]

-

In Vitro and in Vivo Evaluation of Selected Oxadiazole Analogs PK... ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Available at: [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. Available at: [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. MDPI. Available at: [Link]

-

Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

(PDF) Therapeutic potential of oxadiazole or furadiazole containing compounds. ResearchGate. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]

-

In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. ResearchGate. Available at: [Link]

-

Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. PMC. Available at: [Link]

-

In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. PMC. Available at: [Link]

-

Synthesis of a new series of 1, 3, 4-oxadizole-based azo derivatives and in vitro evaluation of their antibacterial activities. Wiley Online Library. Available at: [Link]

-

Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemmethod.com [chemmethod.com]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Literature review of 5-substituted-3H-1,3,4-oxadiazol-2-ones

An In-Depth Technical Guide to 5-Substituted-3H-1,3,4-oxadiazol-2-ones: Synthesis, Biological Activity, and Structure-Activity Relationships

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Among its derivatives, the 5-substituted-3H-1,3,4-oxadiazol-2-one moiety has emerged as a particularly versatile and potent core. This technical guide offers a comprehensive review for researchers and drug development professionals on the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of this chemical class. We delve into prevalent synthetic methodologies, including eco-friendly approaches, and provide an in-depth analysis of their demonstrated antimicrobial, anticancer, and anti-inflammatory properties. By elucidating the causal relationships between substitutions at the C5-position and resulting biological efficacy, this document serves as a foundational resource for the rational design and development of novel therapeutics based on the 1,3,4-oxadiazol-2-one nucleus.

Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Core

Heterocyclic compounds are fundamental to the architecture of over 85% of all biologically active molecules, with five-membered rings being particularly prominent in pharmaceutical development.[3][4] The oxadiazole nucleus—a five-membered ring containing one oxygen and two nitrogen atoms—exists in several isomeric forms, including 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.[1][5] Of these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its metabolic stability and its role as a bioisostere for amide and ester functionalities, enhancing properties like lipophilicity and transport across biological membranes.[6]

The 1,3,4-oxadiazol-2-one (or oxadiazolone) variant incorporates a carbonyl group into this privileged ring system, creating a rigid structure with well-defined hydrogen bond donor and acceptor sites. This arrangement has proven highly effective for interacting with a wide array of biological targets. The true power of this scaffold lies in the tunability afforded by the substituent at the 5-position (C5). By strategically modifying this position, researchers can modulate the compound's steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles across a spectrum of therapeutic areas. This guide synthesizes the current understanding of this promising class of molecules, providing the technical insights necessary to accelerate future drug discovery efforts.

Synthetic Methodologies

The construction of the 5-substituted-3H-1,3,4-oxadiazol-2-one ring is most commonly achieved through the cyclization of corresponding acid hydrazides. These methods are generally efficient, high-yielding, and tolerant of a wide range of functional groups at the C5-position.

Primary Synthetic Routes

Route A: Cyclization via Phosgene Equivalents or Carbon Dioxide

A robust and increasingly favored method involves the cyclization of an acid hydrazide using phosgene or its safer equivalents. A particularly noteworthy advancement is the development of a "Carbon Dioxide Route" (CDR).[7] This approach utilizes carbon dioxide as a green, non-toxic C1 source for the carbonyl group in the oxadiazolone ring. The reaction proceeds by treating an acid hydrazide with CO2 under basic conditions, leading to the formation of the target heterocycle in high yields. This method is not only environmentally benign but also operationally simple, making it highly attractive for scalable synthesis.

Route B: From Hydrazides via an Oxadiazole-2-thione Intermediate

An alternative, well-established two-step pathway begins with the reaction of an acid hydrazide with carbon disulfide (CS2) in a basic alcoholic solution, typically containing potassium hydroxide.[8][9] This reaction first yields a 5-substituted-1,3,4-oxadiazole-2-thione intermediate. The thione can then be converted to the corresponding oxadiazol-2-one through various oxidative or displacement reactions, though this second step adds to the overall synthesis time and complexity compared to direct cyclization methods.

The following diagram illustrates the general synthetic workflow for producing these compounds, highlighting the key intermediate and the two primary cyclization strategies.

Caption: General Synthetic Workflow for 5-substituted-3H-1,3,4-oxadiazol-2-ones.

Biological Activities and Therapeutic Potential

Derivatives of 1,3,4-oxadiazol-2-one have demonstrated a remarkable breadth of biological activities, establishing this scaffold as a fertile ground for drug discovery.

Antimicrobial Activity

The global challenge of antimicrobial resistance (AMR) necessitates the discovery of novel chemical entities to combat pathogenic microbes.[10][11] 1,3,4-Oxadiazole derivatives have shown significant promise in this area, exhibiting potent antibacterial and antifungal effects.[12][13] Certain compounds have demonstrated noteworthy activity against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[14] The mechanism often involves the inhibition of essential bacterial enzymes, like DNA gyrase and topoisomerase IV, which are vital for DNA replication.[11]

| Compound Class (5-Substituent) | Target Organism | Activity (MIC) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | Stronger than Ampicillin | [10] |

| Pyrazine-containing azetidin-2-ones | B. subtilis, S. aureus, E. coli | Moderate to Excellent | [10] |

| Quinoline-hybrids | P. aeruginosa, E. coli, S. aureus | Stronger than Ciprofloxacin | [11] |

| 2,5-disubstituted-1,3,4-oxadiazoles | A. niger, C. albicans | 8-16x greater than Fluconazole | [11] |

Anticancer Activity

The 1,3,4-oxadiazole ring is a component of several established and experimental anticancer agents.[3] Derivatives have shown broad-spectrum antiproliferative activity against a panel of human cancer cell lines, including liver (HepG2), cervical (HeLa), breast (MCF-7), and lung (A549) cancers.[15] The mechanisms underlying their cytotoxicity are diverse and include the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

-

NF-κB Inhibition: Some oxadiazoles prevent the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival in cancer.[16]

-

Enzyme Inhibition: These compounds have been identified as potent inhibitors of enzymes like thymidylate synthase, focal adhesion kinase (FAK), and poly (ADP-ribose) polymerase (PARP), all of which are validated targets in oncology.[3]

| Compound Class (5-Substituent) | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Reference |

| Phenylpiperazine derivatives | HepG2 (Liver) | More potent than 5-Fluorouracil | FAK Inhibition | [15] |

| 2-thioxo-1,3,4-oxadiazole analogues | HeLa (Cervical) | High selectivity vs. Doxorubicin | PARP Inhibition | [15] |

| Asymmetric disulfides | SMMC-7721 (Liver) | Higher potency than 5-Fluorouracil | Not specified | [15] |

| 2-(3-chlorobenzo[b]thiophen-2-yl)- | HCCLM3 (Liver) | 27.5 µM | NF-κB Inhibition | [16] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Many 1,3,4-oxadiazole derivatives have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of achieving high efficacy with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[17][18] Their anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay.[18][19] The proposed mechanism for some derivatives involves the inhibition of prostaglandin biosynthesis, similar to conventional NSAIDs.[20]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,3,4-oxadiazol-2-ones is profoundly influenced by the nature of the substituent at the C5 position. A careful analysis of SAR provides a rational basis for designing more potent and selective agents.

-

For Antimicrobial Activity: The incorporation of lipophilic moieties, such as substituted aryl or heteroaryl rings (e.g., quinoline, pyrazine), often enhances antimicrobial activity.[10][11] This is attributed to improved penetration of the microbial cell membrane. The presence of halogen atoms (F, Cl) on an aryl ring at the C5 position can also significantly boost potency against both Gram-positive and Gram-negative bacteria.[10]

-

For Anticancer Activity: A wide variety of C5-substituents have yielded potent anticancer compounds. Large, complex moieties, such as those containing piperazine or benzodioxan rings, have been shown to be effective.[3][15] The electronic nature of the substituent is critical; for instance, linking the oxadiazole to asymmetric disulfides has led to compounds with higher potency than the standard-of-care drug 5-fluorouracil.[15]

-

For Anti-inflammatory and Analgesic Activity: SAR studies have revealed that C5-aryl groups bearing electron-withdrawing substituents, particularly halogens like chlorine at the 2,4-positions of the phenyl ring, result in maximum anti-inflammatory activity.[18][21]

The following diagram summarizes the logical relationship between substituent class and observed biological activity.

Caption: Structure-Activity Relationship (SAR) logic for C5-substituents.

Key Experimental Protocols

To facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and evaluation of 5-substituted-3H-1,3,4-oxadiazol-2-ones.

Protocol 1: General Synthesis of a 5-Aryl-3H-1,3,4-oxadiazol-2-one

This protocol is adapted from efficient, high-yield cyclization methods.[7][22]

-

Step 1: Synthesis of Acid Hydrazide.

-

To a solution of the desired aryl acid chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add hydrazine monohydrate (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure. Add water to precipitate the solid product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude acid hydrazide. Recrystallization from ethanol may be performed if necessary.

-

Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

-

Step 2: Cyclization to form the Oxadiazol-2-one.

-

Dissolve the acid hydrazide (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.

-

Bubble carbon dioxide (CO₂) gas through the solution at room temperature for 8-12 hours (or perform in a CO₂ atmosphere).

-

Monitor the reaction by TLC until the starting hydrazide is consumed.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purification & Validation: Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Protocol 2: In Vitro Anti-inflammatory Evaluation (Protein Denaturation Assay)

This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a well-established cause of inflammation.[23]

-

Preparation of Solutions:

-

Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

-

Prepare stock solutions of test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.

-

-

Assay Procedure:

-

To 1.0 mL of the BSA solution, add 100 µL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).

-

For the control, add 100 µL of DMSO to 1.0 mL of the BSA solution.

-

Incubate all samples at 37 °C for 20 minutes.

-

Induce denaturation by heating the samples at 72 °C for 5 minutes.

-

After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) for each compound.

-

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and cytotoxicity.[3][16]

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

MTT Incubation:

-

Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

-

Conclusion and Future Outlook

The 5-substituted-3H-1,3,4-oxadiazol-2-one scaffold represents a highly validated and versatile platform for the development of new therapeutic agents. Its straightforward and adaptable synthesis, coupled with its proven efficacy across a wide range of biological targets, makes it a subject of enduring interest in medicinal chemistry. The extensive body of research clearly demonstrates that strategic manipulation of the C5-substituent is a powerful tool for fine-tuning pharmacological activity, whether for combating microbial resistance, inducing cancer cell apoptosis, or mitigating inflammatory responses.

Future research should focus on several key areas. The exploration of novel and more complex substituents at the C5 position could unlock interactions with new biological targets or improve selectivity for existing ones. Further investigation into the mechanisms of action for the most potent compounds is critical to understanding their full therapeutic potential and potential off-target effects. Finally, advancing the most promising leads from in vitro and in vivo preclinical studies toward clinical development will be the ultimate validation of this remarkable heterocyclic core.

References

-

Plech, T., Wujec, M., & Siwek, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7380. Available at: [Link]

-

Yadav, M. R., et al. (2012). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Journal of the Korean Chemical Society, 56(4), 488-494. Available at: [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3346. Available at: [Link]

-

Unknown Author. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Goud, N. S., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Pharmacology, 9, 268. Available at: [Link]

-

Sabatino, M., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(22), 5446. Available at: [Link]

-

Kumar, S., et al. (2010). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. E-Journal of Chemistry, 7(4), 1597-1602. Available at: [Link]

-

Khan, I., et al. (2022). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores | Journals. Available at: [Link]

-

Plech, T., Wujec, M., & Siwek, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. Available at: [Link]

-

Yadava, N., et al. (2017). Development of 1,3,4-oxadiazole thione based novel anticancer agents: Design, synthesis and in-vitro studies. Bioorganic & Medicinal Chemistry Letters, 27(22), 5029-5034. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 510-517. Available at: [Link]

-

Unknown Author. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]

-

Gatphoh, B. F. D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chulalongkorn University Digital Collections. Available at: [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis of some new 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry, 47B, 479-484. Available at: [Link]

-

Kiss, L. E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm, 2(8), 747-752. Available at: [Link]

-

Kaur, M., Kaur, M., & Singh, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. Available at: [Link]

-

Gatphoh, B. F. D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Chaudhary, T., Upadhyay, P. K., & Kataria, R. (2024). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Organic Synthesis, 21(8), 1014-1020. Available at: [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Available at: [Link]

-

Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research, 53(2s), s44-s60. Available at: [Link]

-

Li, Y., et al. (2014). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Molecules, 19(11), 17611-17624. Available at: [Link]

-

Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4447. Available at: [Link]

-

Kim, Y. J., & Lee, S. H. (2014). synthesis of 5-substituted-3H-[10][15][24]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. Available at: [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). Available at: [Link]

-

Unknown Author. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. RASĀYAN Journal of Chemistry. Available at: [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Neliti. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

-

Gąsowska-Bajger, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available at: [Link]

-

Kumar, S., & Singh, P. (2014). Review on Substituted 1,3,4-OXADIAZOLE and Its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 5(7), 2636-2646. Available at: [Link]

-

Chirita, C., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal, 66(3), 553-558. Available at: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. Available at: [Link]

-

Vasin, V. A., et al. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2197-2203. Available at: [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Theoretical study of synthesis and pharmaceutical activity of 1, 3, 4-oxadiazole derivatives. Journal of Student Research. Available at: [Link]

-

Bansal, S., & Kumar, V. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Frontiers in Health Informatics, 13(3), 9093-9101. Available at: [Link]

-

Sharma, P., & Kumar, A. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(12), 1691-1711. Available at: [Link]

-

Li, Y. Q., et al. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(10), 1052-1064. Available at: [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. One moment, please... [japtronline.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. jchemrev.com [jchemrev.com]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 12. Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]

- 15. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 17. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 23. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 24. ijmspr.in [ijmspr.in]

Solubility profile of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

An In-Depth Technical Guide to the Solubility Profile of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. The 1,3,4-oxadiazole scaffold, a five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one, emerges from this promising class of compounds. Its structure, featuring a phenolic hydroxyl group and the oxadiazolone ring, suggests a complex solubility behavior that warrants a thorough investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals dedicated to elucidating the solubility profile of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one. Rather than presenting a static set of data, this guide provides the foundational principles, detailed experimental methodologies, and data interpretation frameworks necessary to conduct a thorough and meaningful solubility assessment. By following the protocols and insights within, researchers can generate a robust solubility profile that will inform critical decisions in the preformulation and formulation development stages.

Physicochemical Landscape and In Silico Assessment

A preliminary analysis of the molecular structure of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one provides critical insights into its potential solubility characteristics. The molecule possesses two key ionizable protons: the phenolic hydroxyl group (-OH) and the proton on the nitrogen atom of the 3H-1,3,4-oxadiazol-2-one ring. The phenolic group is weakly acidic, while the N-H proton is also expected to be acidic, making the compound likely to exhibit increased solubility in basic (high pH) conditions.

Before embarking on extensive experimental work, in silico prediction tools can offer valuable, albeit preliminary, estimations of a compound's physicochemical properties.[3][4] Web-based platforms such as SwissADME can provide predictions for key parameters that influence solubility, including:

-

LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity.

-

Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes.

-

Predicted Aqueous Solubility (LogS): A direct estimation of solubility in water.

These computational methods are instrumental in the early stages of drug discovery for prioritizing candidates and anticipating potential challenges.[5] However, it is crucial to recognize that these are predictive models, and their outputs must be validated through rigorous experimental measurement.

The Cornerstone of Solubility Measurement: Thermodynamic Equilibrium Solubility

The most reliable and definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[6] The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, as established by Higuchi and Connors.[7]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves adding an excess amount of the solid compound to a chosen solvent system and agitating the mixture until equilibrium is achieved.[7]

Protocol:

-

Preparation: Add an excess amount of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one to a series of clear glass vials, each containing a precisely measured volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved particles remain at the end of the experiment.

-

Solvent Systems: A comprehensive profile requires testing in a range of pharmaceutically relevant solvents:

-

Aqueous Buffers: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to construct a pH-solubility profile. Phosphate-buffered saline (PBS) at pH 7.4 is particularly important as it mimics physiological conditions.[5]

-

Organic Co-solvents: Test solubility in common, pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

-

Biorelevant Media: For a more advanced assessment, consider using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

-

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments by taking measurements at various time points until the concentration plateaus.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is typically achieved through centrifugation followed by filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method.

Visualizing the Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination workflow.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. A mechanism-driven strategy for in-silico prediction, molecular docking, synthesis, and biological assessment of substituted 1,3,4-oxadiazole derivatives as novel antidiabetic agents | Journal of Applied Pharmaceutical Research [japtronline.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: Modern Cyclization Strategies for the Synthesis of 1,3,4-Oxadiazol-2-ones

Introduction: The Significance of the 1,3,4-Oxadiazol-2-one Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Within this class, the 1,3,4-oxadiazol-2(3H)-one substructure is of particular interest. It acts as a versatile bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles.[8] The development of efficient, safe, and scalable synthetic protocols to access this valuable core is therefore a critical objective for researchers in organic synthesis and pharmaceutical development.

Historically, the synthesis of these heterocycles often relied on hazardous reagents such as phosgene and its derivatives. This guide provides an in-depth overview of modern, safer, and more efficient cyclization protocols for the formation of 1,3,4-oxadiazol-2-ones, with a focus on the underlying mechanisms and practical, field-proven methodologies suitable for a research and development setting.

Core Synthetic Strategies and Mechanistic Insights

The formation of the 1,3,4-oxadiazol-2-one ring typically involves the cyclization of a hydrazide or a related intermediate with a one-carbon (C1) carbonyl source. The choice of starting materials and the carbonyl source dictates the overall efficiency, substrate scope, and safety of the protocol.

Workflow Overview: Pathways to 1,3,4-Oxadiazol-2-one

Caption: Overview of primary synthetic routes to the 1,3,4-oxadiazol-2-one core.

Method 1: One-Pot Synthesis via Carbonyldiimidazole (CDI)

This modern, metal-free approach represents a significant advancement in convenience and safety, avoiding the use of hazardous reagents.[9] It facilitates a one-pot transformation from readily available hydrazines and carboxylic acids, using 1,1'-carbonyldiimidazole (CDI) as both a coupling agent and the required carbonyl source.

Mechanistic Rationale

The reaction proceeds through a well-defined, sequential mechanism. As a Senior Application Scientist, understanding this causality is key to optimization and troubleshooting.

-

Carboxylic Acid Activation: CDI first activates the carboxylic acid, forming a highly reactive acyl-imidazolide intermediate. This is the same principle used in peptide coupling reactions.

-

Hydrazide Formation: The activated acyl-imidazolide readily reacts with the hydrazine nucleophile to form the corresponding acyl hydrazide in situ.

-

Cyclization: A second equivalent of CDI then acts as the carbonyl source. It reacts with the acyl hydrazide, leading to an intermediate that undergoes intramolecular cyclization with the elimination of two imidazole molecules to furnish the stable 1,3,4-oxadiazol-2-one ring.[9]

Caption: Mechanism of CDI-mediated 1,3,4-oxadiazol-2-one formation.

Detailed Protocol: CDI-Mediated Synthesis

This protocol is adapted from a reported convenient, metal-free, one-pot synthesis.[9]

Materials and Reagents:

-

Substituted carboxylic acid

-

Substituted hydrazine

-

1,1'-Carbonyldiimidazole (CDI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

| Reagent | Molar Eq. | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| Hydrazine | 1.0 | Substrate |

| CDI | 2.2 | Activating agent & Carbonyl source |

| Triethylamine (TEA) | 2.0 | Base |

| Anhydrous THF | - | Solvent |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and anhydrous THF.

-

Activation: Add CDI (1.1 eq.) portion-wise to the solution at room temperature. Stir for 1 hour to ensure complete formation of the acyl-imidazolide intermediate.

-

Hydrazide Formation: Add the hydrazine (1.0 eq.) followed by triethylamine (1.0 eq.). Stir the mixture at room temperature for 12 hours.

-

Cyclization Step: Add the second portion of CDI (1.1 eq.) and triethylamine (1.0 eq.). Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazol-2-one.

Method 2: Hypoiodite-Promoted Synthesis Using CO₂ as a C1 Synthon

This innovative protocol utilizes carbon dioxide (CO₂), a renewable and non-toxic C1 source, for the carbonyl group in the final heterocycle.[10] The key to this transformation is the in situ generation of hypoiodite (IO⁻) from potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP), which promotes the reaction between a hydrazine, an aldehyde, and CO₂.

Mechanistic Rationale

The reaction is believed to proceed via the formation of a nitrile imine intermediate.

-

Hydrazone Formation: The aldehyde and hydrazine first condense to form a hydrazone.

-

Oxidation to Nitrile Imine: The hypoiodite generated in situ oxidizes the hydrazone to a highly reactive 1,3-dipolar nitrile imine intermediate.

-

[3+2] Cycloaddition: The nitrile imine undergoes a [3+2] cycloaddition reaction with CO₂.

-

Tautomerization: The resulting cycloadduct rapidly tautomerizes to yield the stable aromatic 1,3,4-oxadiazol-2-one product.

This pathway provides an elegant and environmentally conscious route to the target scaffold.[10]

Detailed Protocol: CO₂ Incorporation

This protocol is based on the efficient route developed for synthesizing 1,3,4-oxadiazol-2(3H)-ones from CO₂, hydrazines, and aldehydes.[10]

Materials and Reagents:

-

Substituted aldehyde

-

Substituted hydrazine

-

Potassium iodide (KI)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

CO₂ (balloon or cylinder)

| Reagent | Molar Eq. | Purpose |

| Aldehyde | 1.0 | Substrate |

| Hydrazine | 1.2 | Substrate |

| KI | 2.0 | Hypoiodite precursor |

| TBHP | 4.0 | Oxidant |

| DBU | 2.0 | Base |

| CO₂ | 1 atm | C1 Synthon |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aldehyde (1.0 eq.), hydrazine (1.2 eq.), KI (2.0 eq.), DBU (2.0 eq.), and acetonitrile.

-

CO₂ Atmosphere: Evacuate and backfill the tube with CO₂ gas (1 atm) from a balloon three times.

-

Reaction Initiation: Add TBHP (4.0 eq.) dropwise to the stirred mixture at room temperature.

-

Heating and Monitoring: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to neutralize any remaining oxidant. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure product.

Method 3: Palladium-Catalyzed Oxidative Intramolecular Cyclocarbonylation

For certain substrates, transition-metal catalysis offers a powerful and direct route. A palladium-catalyzed oxidative intramolecular cyclocarbonylation provides an efficient method for constructing the 1,3,4-oxadiazol-2-one core from suitable precursors.[11]

Mechanistic Rationale

This advanced method involves a catalytic cycle where palladium facilitates the crucial C-O bond formation and carbonyl insertion.

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into a pre-functionalized substrate (e.g., an N-aryl-N'-aroylhydrazine with a leaving group).

-

Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into the Pd-N bond.

-

Reductive Elimination: Intramolecular nucleophilic attack by the acyl oxygen followed by reductive elimination releases the 1,3,4-oxadiazol-2-one product and regenerates the Pd(0) catalyst, allowing the cycle to continue. An oxidant is required to facilitate the catalytic turnover.

This method is particularly valuable for its efficiency and control, though it requires specialized equipment for handling carbon monoxide gas.[11]

Comparative Summary of Protocols

| Feature | Method 1: CDI-Mediated | Method 2: CO₂ Incorporation | Method 3: Pd-Catalyzed |

| Starting Materials | Carboxylic Acids, Hydrazines | Aldehydes, Hydrazines | Pre-functionalized Hydrazines |

| C1 Source | 1,1'-Carbonyldiimidazole (CDI) | Carbon Dioxide (CO₂) | Carbon Monoxide (CO) |

| Key Reagents | CDI, TEA | KI, TBHP, DBU | Pd catalyst, Oxidant |

| Conditions | Reflux in THF | 80 °C in MeCN | Varies (often elevated temp/pressure) |

| Yields | Moderate to Excellent[9] | Moderate to High[10] | Good to Excellent[11] |

| Advantages | Metal-free, one-pot, common reagents | Uses renewable CO₂, innovative | High efficiency, catalytic |

| Disadvantages | Requires 2 eq. of CDI & TEA | Requires an oxidant (TBHP) | Requires toxic CO gas, metal catalyst |

Conclusion and Future Outlook

The synthesis of 1,3,4-oxadiazol-2-ones has evolved significantly, moving away from hazardous classical reagents towards safer, more efficient, and innovative protocols. The CDI-mediated one-pot synthesis offers exceptional practicality for most laboratory settings due to its operational simplicity and use of common reagents.[9] For researchers focused on green chemistry, the hypoiodite-promoted incorporation of CO₂ presents a compelling and sustainable alternative.[10] Finally, palladium-catalyzed methods, while more technically demanding, provide a powerful tool for specific, high-efficiency transformations.[11] The choice of protocol will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. These modern methods empower researchers and drug development professionals to access this vital heterocyclic scaffold with greater ease and safety than ever before.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. (2015). Molecules. Retrieved February 15, 2026, from [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2021). Chemical Science. Retrieved February 15, 2026, from [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved February 15, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved February 15, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazol-2(3H)-ones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

One-Pot Formation of 1,3,4-Oxadiazol-2(3H)-ones and Dibenzo[c,e]azepines by Concomitant Cathodic Reduction of Diazonium Salts and Phenanthrenequinones. (2009). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. (2023). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Retrieved February 15, 2026, from [Link]

-

Review of synthesis process of 1,3,4-oxadiazole analogs. (2021). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. (2013). PharmaTutor. Retrieved February 15, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Authorea. Retrieved February 15, 2026, from [Link]

-

Mechanism for the formation of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules. Retrieved February 15, 2026, from [Link]

-

One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (2018). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). Bioinorganic Chemistry and Applications. Retrieved February 15, 2026, from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one derivative is a key building block for developing novel therapeutic agents, leveraging the oxadiazole core as a bioisostere for carboxylic acids or amides to enhance metabolic stability and cell permeability.[3][4] This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a reliable two-step pathway. The protocol begins with the formation of the 4-hydroxybenzohydrazide intermediate, followed by a critical cyclization step using triphosgene to construct the 1,3,4-oxadiazol-2-one ring. This guide is designed for researchers in chemical synthesis and drug development, offering not just a methodology, but also the underlying chemical principles and practical insights for a successful synthesis.

Synthetic Strategy and Rationale

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is efficiently achieved through a two-step process. This strategy is predicated on the sequential formation of a key hydrazide intermediate followed by a phosgene-mediated cyclization.

-

Step 1: Synthesis of 4-Hydroxybenzohydrazide. This initial step involves the nucleophilic acyl substitution of a commercially available p-hydroxybenzoic acid ester with hydrazine hydrate.[5] This reaction, known as hydrazinolysis, is robust and high-yielding. The choice of an ester starting material (e.g., ethyl or methyl p-hydroxybenzoate) is crucial as it provides a good leaving group (alkoxide) upon nucleophilic attack by hydrazine, making the reaction thermodynamically favorable.[6]

-

Step 2: Cyclization to 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one. The core of the synthesis is the construction of the heterocyclic ring. This is accomplished by reacting the 4-hydroxybenzohydrazide intermediate with a carbonylating agent. While highly toxic phosgene gas can be used, a much safer and more manageable crystalline equivalent, triphosgene (bis(trichloromethyl) carbonate), is employed in this protocol.[7][8] Triphosgene serves as a synthetic equivalent of phosgene, reacting with the hydrazide to form an intermediate that undergoes intramolecular cyclization to yield the desired 1,3,4-oxadiazol-2-one ring.[9] The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated in situ.[7]

The overall synthetic pathway is illustrated below.

Diagram 1. Overall synthetic pathway for 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one.

Part I: Synthesis of 4-Hydroxybenzohydrazide (Intermediate)

This protocol details the preparation of the key intermediate, 4-hydroxybenzohydrazide, from ethyl 4-hydroxybenzoate. Both conventional heating and microwave-assisted methods have proven effective.[5][10] The conventional reflux method is described here for its accessibility.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity (per 0.1 mol scale) | Notes |

| Ethyl 4-hydroxybenzoate | 166.17 | 120-47-8 | 16.6 g (0.1 mol) | Starting material. |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7803-57-8 | 9.4 mL (~0.15 mol) | Toxic & Corrosive. Handle with extreme care in a fume hood. |

| Ethanol (95%) | 46.07 | 64-17-5 | 100 mL | Reaction solvent. |

| Distilled Water | 18.02 | 7732-18-5 | ~200 mL | For precipitation and washing. |

| Round-bottom flask (250 mL) | - | - | 1 | |

| Reflux Condenser | - | - | 1 | |

| Magnetic Stirrer/Hotplate | - | - | 1 | |

| Buchner Funnel & Filter Flask | - | - | 1 | For product isolation. |

Step-by-Step Protocol

-

Reaction Setup: Place 16.6 g (0.1 mol) of ethyl 4-hydroxybenzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask and stir the mixture until the solid is fully dissolved.

-

Reagent Addition: In a well-ventilated fume hood, carefully and slowly add 9.4 mL (~0.15 mol) of hydrazine hydrate to the stirring solution.[5] The addition should be done dropwise or in small portions to control any initial exotherm.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.[10]

-

Reaction Monitoring: Maintain the reflux for 5-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. A white precipitate of the product will form as the reaction proceeds.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Product Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid several times with cold distilled water to remove excess hydrazine hydrate and other water-soluble impurities.[5]

-

Drying: Dry the product under vacuum or in a drying oven at 60-70°C to a constant weight. The expected yield is typically high (85-95%).

Part II: Synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

This section describes the critical cyclization of 4-hydroxybenzohydrazide using triphosgene. Extreme caution is required when handling triphosgene.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Quantity (per 50 mmol scale) | Notes |

| 4-Hydroxybenzohydrazide | 152.15 | 5351-23-5 | 7.61 g (50 mmol) | Intermediate from Part I. Ensure it is completely dry. |

| Triphosgene (BTC) | 296.75 | 32315-10-9 | 5.40 g (18.2 mmol) | Extremely Toxic. Lachrymator. Decomposes to phosgene. Weigh and handle exclusively in a fume hood.[7] |

| Triethylamine (TEA) | 101.19 | 121-44-8 | 14.6 mL (105 mmol) | Base. Must be dry. |

| Dichloromethane (DCM), Anhydrous | 84.93 | 75-09-2 | 150 mL | Reaction solvent. Must be dry. |

| Saturated Sodium Bicarbonate | - | - | ~100 mL | For aqueous work-up. |

| Brine (Saturated NaCl) | - | - | ~50 mL | For aqueous work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | ~10 g | Drying agent. |

| Round-bottom flask (500 mL) | - | - | 1 | Must be flame-dried or oven-dried. |

| Ice Bath | - | - | 1 | For temperature control. |

| Separatory Funnel (250 mL) | - | - | 1 | For extraction. |

Step-by-Step Protocol

-

Inert Atmosphere Setup: Assemble a flame-dried 500 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Reagent Suspension: Add 4-hydroxybenzohydrazide (7.61 g, 50 mmol) to the flask, followed by 150 mL of anhydrous dichloromethane. Stir to create a suspension.

-

Base Addition: Add triethylamine (14.6 mL, 105 mmol) to the suspension.[7]

-

Cooling: Cool the reaction mixture to an internal temperature of 0-5°C using an ice bath.

-

Triphosgene Addition: (CRITICAL STEP: Perform in a certified fume hood) . Wearing appropriate personal protective equipment, add triphosgene (5.40 g, 18.2 mmol) to the cold suspension in small portions over a period of 45 minutes. Use a powder funnel to avoid contamination of the flask neck. The key is to maintain the internal temperature below 5°C during the addition, as the reaction is exothermic.[7]

-

Reaction Progression: After the complete addition of triphosgene, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.[7] Monitor the reaction by TLC until the starting hydrazide is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution to the flask while it is still in the ice bath to neutralize excess phosgene and acid.

-

Aqueous Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing and Drying: Combine all organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one.

Experimental Workflow and Characterization

The entire experimental process, from initial setup to final product characterization, follows a logical sequence to ensure safety and purity.

Diagram 2. Step-by-step experimental workflow for the synthesis and purification process.

Expected Characterization: The structure of the final product, 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, and its analogues have been confirmed in the literature using various spectroscopic methods.[11] Key expected signals would include:

-

¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons on the hydroxyphenyl ring, a broad singlet for the phenolic -OH, and another for the -NH proton of the oxadiazolone ring.

-

IR (KBr, cm⁻¹): Characteristic absorption bands for -OH stretching, -NH stretching, C=O stretching (carbonyl of the oxadiazolone ring), and C-O-C stretching of the ether linkage within the ring.[11]

-

Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated mass of C₈H₆N₂O₃ (178.15 g/mol ).

Safety and Troubleshooting

-

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Triphosgene is extremely toxic and can release fatal phosgene gas upon contact with nucleophiles or moisture.[7][12] Both must be handled exclusively in a well-ventilated chemical fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. Any triphosgene-contaminated waste must be quenched with a basic solution (like NaOH or NaHCO₃) before disposal.

-

Troubleshooting:

-